molecular formula C9H10N2O2 B8522927 2-Amino-5,6-dimethoxybenzonitrile

2-Amino-5,6-dimethoxybenzonitrile

Cat. No. B8522927
M. Wt: 178.19 g/mol
InChI Key: ANRJWOZNBIVNID-UHFFFAOYSA-N
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Patent
US04672116

Procedure details

Iron powder (8.70 g, 156 mmol) was added to a suspension of (9.30 g, 44.5 mmol) of 2-nitro-5,6-dimethoxybenzonitrile in an acetic acid (30 ml) and 2-propanol (30 ml) mixture. The mildly exothermic reaction which resulted was allowed to reach 100° and a gentle reflux was maintained for 1 hour with application of heat. Charcoal (10 g) was added, the reaction mixture filtered, and the solid residue obtained was washed with hot 2-propanol (100 ml). The combined filtrates were evaporated to an oily residue which was redissolved in CHCl3 and washed with 5% aqueous NaHCO3 and saturated aqueous NaCl solution. The CHCl3 phase was dried with Na2SO4 and evaporated in vacuo to yield 7.0 g (88.4%) of the target compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.7 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
88.4%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:5]=1[C:6]#[N:7])([O-])=O.C(O)(=O)C.C>[Fe].CC(O)C>[NH2:1][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=C(C=C1)OC)OC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8.7 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mildly exothermic reaction which
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
to reach 100°
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 1 hour with application
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
of heat
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
CUSTOM
Type
CUSTOM
Details
the solid residue obtained
WASH
Type
WASH
Details
was washed with hot 2-propanol (100 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to an oily residue which
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in CHCl3
WASH
Type
WASH
Details
washed with 5% aqueous NaHCO3 and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 phase was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.